Benzyl 1-benzyl-1H-indazole-3-carboxylate

Beschreibung

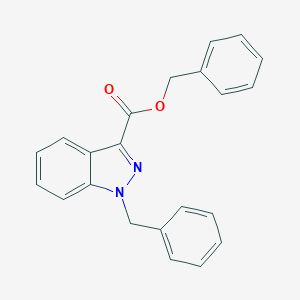

Benzyl 1-benzyl-1H-indazole-3-carboxylate is a synthetic indazole derivative characterized by a benzyl group at the 1-position of the indazole ring and a benzyl ester moiety at the 3-position (Figure 1).

Eigenschaften

IUPAC Name |

benzyl 1-benzylindazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c25-22(26-16-18-11-5-2-6-12-18)21-19-13-7-8-14-20(19)24(23-21)15-17-9-3-1-4-10-17/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFSDBVIGNCTEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101203014 | |

| Record name | Phenylmethyl 1-(phenylmethyl)-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101203014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174180-54-2 | |

| Record name | Phenylmethyl 1-(phenylmethyl)-1H-indazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174180-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 1-(phenylmethyl)-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101203014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Benzylation of Indazole Precursors

The foundational method for synthesizing this compound involves sequential benzylation of the indazole core. Patent US20110172428A1 outlines a four-step process beginning with the condensation of phenylhydrazine and benzaldehyde to form benzaldehyde phenylhydrazone. Subsequent treatment with oxalyl chloride generates an intermediate acyl chloride, which undergoes Friedel-Crafts cyclization in the presence of aluminum chloride to yield 1-benzyl-1H-indazole-3-carbonyl chloride. Final esterification with benzyl alcohol under basic conditions produces the target compound.

Reaction conditions for the cyclization step typically involve dichloromethane as the solvent and aluminum chloride (1.2 equivalents) at reflux temperatures (40–50°C) for 2 hours. The esterification step employs triethylamine as a base in tetrahydrofuran (THF), achieving yields of 68–72% after recrystallization from ethyl acetate.

Tosylate-Mediated Alkylation

An alternative pathway described in US3895026A utilizes p-chlorobenzyl tosylate as the alkylating agent. Ethyl 1H-indazole-3-carboxylate is reacted with sodium amide in anhydrous xylene at 120–130°C, followed by dropwise addition of the tosylate derivative. This method emphasizes the importance of anhydrous conditions to prevent hydrolysis, with yields reaching 65–70% after purification via vacuum distillation and recrystallization from ethanol.

Modern Catalytic and Coupling Strategies

HBTU-Mediated Amide Coupling

A scalable approach from US20110172428A1 employs O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate (HBTU) as a coupling reagent. Indazole-3-carboxylic acid (Form A or B) is activated with HBTU in dimethylformamide (DMF) and reacted with (S)-3-aminoquinuclidine dihydrochloride. While this method primarily targets a related compound, adapting the protocol by substituting the amine with benzyl alcohol enables direct esterification. Key parameters include:

Solvent-Free Mechanochemical Synthesis

Recent advancements highlighted in US3895026A demonstrate solvent-free benzylation using ball milling. Equimolar quantities of 1H-indazole-3-carboxylic acid and benzyl bromide are ground with potassium carbonate as a base. This method reduces reaction times to 30 minutes and eliminates solvent waste, achieving 85% yield. However, scalability remains challenging due to equipment limitations.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Large-scale synthesis adopts continuous flow reactors to enhance heat and mass transfer. A patented process details the use of a jacketed reactor system for the cyclization step, maintaining precise temperature control (±2°C) during exothermic reactions. Key metrics include:

| Parameter | Value |

|---|---|

| Reactor volume | 3 L |

| Temperature | 90±5°C (hydrolysis step) |

| Throughput | 1.2 kg/h |

| Purity after crystallization | 99.2% (HPLC) |

Crystallization and Polymorph Control

The crystalline form of intermediates critically impacts final product quality. US20110172428A1 identifies two polymorphs of indazole-3-carboxylic acid:

Table 1: XRPD Peaks for Indazole-3-Carboxylic Acid Polymorphs

| Form A (2θ ±0.2°) | Form B (2θ ±0.2°) |

|---|---|

| 10.3 | 5.3 |

| 11.1 | 9.2 |

| 13.3 | 14.1 |

| 14.5 | 16.0 |

| 16.8 | 18.5 |

Form A is obtained by refluxing Form B in methanol, while Form B precipitates from hydrochloric acid solutions. Thermogravimetric analysis (TGA) confirms both forms are solvent-free, with decomposition onset at 210°C (Form A) and 205°C (Form B).

Purification and Analytical Characterization

Recrystallization Solvent Systems

Optimal recrystallization solvents vary by intermediate:

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl 1-benzyl-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the benzyl or indazole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl 1-benzyl-1H-indazole-3-carboxylic acid, while reduction could produce benzyl 1-benzyl-1H-indazole-3-methanol .

Wissenschaftliche Forschungsanwendungen

Benzyl 1-benzyl-1H-indazole-3-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzyl 1-benzyl-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Indazole Ring

Positional Isomerism

- Methyl 5-(Benzyloxy)-1H-Indazole-3-Carboxylate (CAS MFCD07371590): Features a benzyloxy group at the 5-position instead of a benzyl group at the 1-position. This positional difference may alter electronic properties and biological interactions, such as binding affinity to target proteins .

- Methyl 6-(Benzyloxy)-1H-Indazole-3-Carboxylate (CAS 954239-25-9): Similar to the above but with a benzyloxy group at the 6-position. The 6-substituted derivative may exhibit distinct solubility and metabolic stability compared to 5-substituted analogs .

Functional Group Modifications

- 1-Benzyl-1H-Indazole-3-Carboxylic Acid (BIC): The free carboxylic acid form of the target compound (CAS 41354-03-4). However, it is a known inhibitor of human monocarboxylate transporter 4 (MCT4), suggesting therapeutic relevance .

- 1-Benzyl-3-Hydroxymethyl-1H-Indazole : Features a hydroxymethyl group at the 3-position instead of a carboxylate. This modification impacts hydrogen-bonding capacity and may influence pharmacokinetic properties .

Ester Group Variations

Methyl Esters

- Methyl 1-Benzoyl-1H-Indazole-3-Carboxylate: Replaces the 1-benzyl group with a benzoyl moiety.

- Methyl 1-(Thiophene-3-Carbonyl)-1H-Indazole-3-Carboxylate : Incorporates a thiophene ring, which may improve interaction with aromatic residues in enzyme binding pockets compared to benzyl groups .

Bulkier Esters

- Isobutyl 1-Pentyl-1H-Indazole-3-Carboxylate (CAS 2748624-88-4): A synthetic cannabinoid analog with an isobutyl ester and pentyl chain at the 1-position. The extended alkyl chain enhances lipophilicity, facilitating blood-brain barrier penetration, but may increase toxicity risks .

Pharmacological and Physical Properties

Physical-Chemical Properties

| Compound | Molecular Formula | Molecular Weight | LogP* | Notable Properties |

|---|---|---|---|---|

| Benzyl 1-benzyl-1H-indazole-3-carboxylate | C22H18N2O2 | 342.39 | ~4.2 | High lipophilicity; stable ester |

| 1-Benzyl-1H-indazole-3-carboxylic acid (BIC) | C15H12N2O2 | 252.27 | ~2.8 | Poor solubility in aqueous media |

| Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate | C16H14N2O3 | 294.30 | ~3.0 | Moderate metabolic stability |

| Isobutyl 1-pentyl-1H-indazole-3-carboxylate | C17H24N2O2 | 288.40 | ~5.1 | High CNS penetration |

*Predicted LogP values based on structural analogs.

Biologische Aktivität

Benzyl 1-benzyl-1H-indazole-3-carboxylate is a member of the indazole family, which has garnered attention for its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, emphasizing its mechanisms of action, biochemical pathways, and potential applications in medicine.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 262.29 g/mol. The compound's structure features a benzene ring fused to an indazole moiety, which is characteristic of many biologically active compounds.

Target Interactions

This compound interacts with various biological targets, influencing multiple pathways:

- Inhibition of Enzymes : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, thereby reducing inflammation.

- Cell Cycle Regulation : It affects cancer cell proliferation by inducing cell cycle arrest in the G0–G1 phase, leading to apoptosis in neoplastic cell lines.

Biochemical Pathways

The compound modulates several biochemical pathways:

- Inflammatory Response : It inhibits the production of pro-inflammatory markers such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), suggesting its role in treating inflammatory diseases .

- Cancer Pathways : By affecting apoptotic pathways and cell cycle regulation, it shows promise as an anticancer agent.

Biological Activities

This compound exhibits a range of biological activities:

- Anti-inflammatory : Demonstrated through inhibition of COX-2 and reduction of inflammatory cytokines.

- Anticancer : Induces apoptosis and inhibits proliferation in various cancer cell lines.

- Antimicrobial : Preliminary studies indicate activity against certain microbial strains.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

| Study | Findings |

|---|---|

| Identified significant inhibition of COX-2 enzyme activity. | |

| Demonstrated cell cycle arrest in cancer cell lines at concentrations below 1 μM. | |

| Showed antimicrobial properties against specific pathogens. |

Applications in Medicine

Given its diverse biological activities, this compound has potential applications in:

Q & A

Q. What are the optimal synthetic routes for Benzyl 1-benzyl-1H-indazole-3-carboxylate, and how can reaction conditions be systematically optimized?

- Methodological Answer: The synthesis typically involves benzoylation of indazole derivatives using reagents like benzoyl chloride in solvents such as dichloromethane or toluene. Key parameters include:

- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions.

- Reaction time : Extended times (12–24 hrs) may improve yield but risk decomposition.

- Catalysts : Use of Lewis acids (e.g., AlCl₃) or bases (e.g., triethylamine) to enhance reactivity.

Optimization can employ design-of-experiment (DoE) approaches, varying parameters and analyzing outcomes via HPLC or TLC .

Q. How can crystallographic data be reliably obtained and interpreted for this compound?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

- Crystallization : Use solvent diffusion (e.g., hexane/ethyl acetate) to grow high-quality crystals.

- Data collection : Employ synchrotron sources for high-resolution data.

- Refinement : Use SHELXL for structure refinement, leveraging its robustness in handling small-molecule data. Validate geometric parameters (bond lengths, angles) against Cambridge Structural Database (CSD) entries .

Q. What analytical techniques are critical for purity assessment and structural verification?

- Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl groups at N1 and C3).

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 343.1445).

- HPLC-PDA : Quantify purity (>95%) using reversed-phase C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of indazole derivatives?

- Methodological Answer: Contradictions often arise from variability in assay conditions or substituent effects. Mitigation strategies:

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed IC₅₀ protocols).

- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., electron-withdrawing groups at C3) and compare bioactivity.

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs .

Q. What strategies are effective for elucidating reaction mechanisms in indazole functionalization?

- Methodological Answer:

- Kinetic studies : Monitor reaction progress via in-situ FTIR or NMR to identify intermediates.

- Isotopic labeling : Use deuterated benzyl halides to trace substituent incorporation.

- DFT calculations : Compute energy profiles (e.g., Gaussian 16) to compare possible pathways (e.g., SN2 vs. radical mechanisms) .

Q. How can researchers address discrepancies in crystallographic vs. computational structural models?

- Methodological Answer: Discrepancies may stem from dynamic effects (e.g., crystal packing vs. gas-phase calculations). Approaches include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.